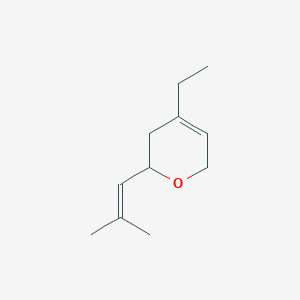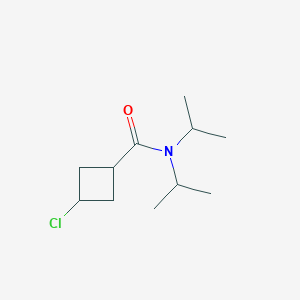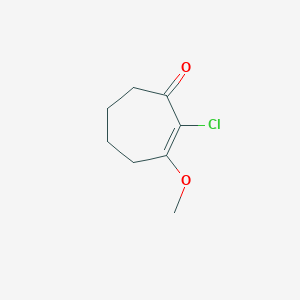![molecular formula C7H7IO4 B12563686 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester CAS No. 179381-42-1](/img/structure/B12563686.png)
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester is an organic compound with a unique structure that includes an iodoacetyl group and a butynoic acid ester
Vorbereitungsmethoden
The synthesis of 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester typically involves the esterification of 2-butynoic acid with methanol in the presence of an acid catalyst. The iodoacetyl group is introduced through a subsequent reaction with iodoacetic acid or its derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of advanced catalysts and purification techniques .
Analyse Chemischer Reaktionen
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester involves its reactivity towards nucleophiles. The iodoacetyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester can be compared with similar compounds such as:
2-Butynoic acid, 4-oxo-, methyl ester: Lacks the iodoacetyl group, making it less reactive in nucleophilic substitution reactions.
2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester: Contains a phenyl group instead of an iodoacetyl group, leading to different reactivity and applications.
2-Butynoic acid, 4-oxo-, ethyl ester: Similar structure but with an ethyl ester group, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
179381-42-1 |
|---|---|
Molekularformel |
C7H7IO4 |
Molekulargewicht |
282.03 g/mol |
IUPAC-Name |
methyl 4-(2-iodoacetyl)oxybut-2-ynoate |
InChI |
InChI=1S/C7H7IO4/c1-11-6(9)3-2-4-12-7(10)5-8/h4-5H2,1H3 |
InChI-Schlüssel |
XOBAUCQASHYIRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CCOC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
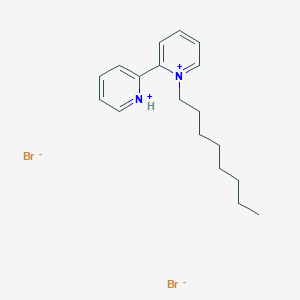
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
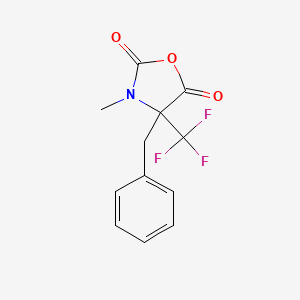
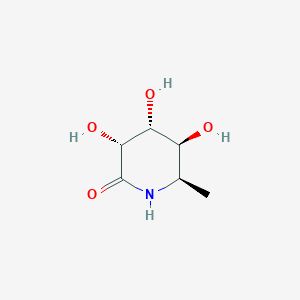
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)

![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
